![molecular formula C18H23NO B3159356 {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine CAS No. 861408-24-4](/img/structure/B3159356.png)

{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine

説明

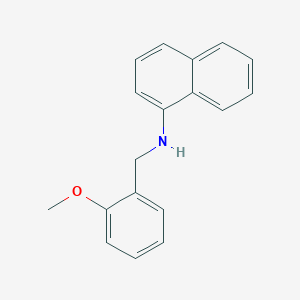

“{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine” is a chemical compound with the molecular formula C18H23NO . It’s also known as "Benzenemethanamine, N-(1-methylpropyl)-2-(phenylmethoxy)-" .

Synthesis Analysis

The synthesis of amines like “this compound” can involve various methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be similar to those of other amines. These might include reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .科学的研究の応用

Food Science and Flavor Chemistry

In the realm of food science, branched aldehydes derived from amino acids, closely related to the chemical structure , are pivotal in flavor formation across numerous food products. These compounds, including 2-methyl propanal and 2- and 3-methyl butanal, undergo metabolic conversions leading to their presence in both fermented and non-fermented food items. Understanding their production and degradation pathways is essential for controlling flavor profiles in the food industry (Smit, Engels, & Smit, 2009).

Environmental Science and Toxicology

In environmental science, the focus has been on synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound of interest. SPAs, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are utilized widely in industrial applications to extend product shelf life. Recent studies have shed light on their environmental occurrence, human exposure, and associated toxicities, emphasizing the need for future research to minimize potential health risks (Liu & Mabury, 2020).

Synthetic Chemistry and Pharmacology

In synthetic chemistry, the exploration of benzoxaboroles, compounds bearing a structural resemblance to the chemical , has been significant due to their vast applications ranging from organic synthesis to exhibiting biological activities. These derivatives of phenylboronic acids have been investigated for their use as building blocks, protective groups, and for their potential in clinical trials due to their antimicrobial and anti-inflammatory properties (Adamczyk-Woźniak et al., 2009).

Drug Synthesis and Biological Activities

Methyl-2-formyl benzoate, a bioactive precursor with a functional group similar to the query compound, serves as an excellent example of synthetic versatility. It is crucial in organic synthesis, leading to compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The synthetic methodologies and the role of methyl-2-formyl benzoate in drug development underscore the importance of such compounds in pharmaceutical applications (Farooq & Ngaini, 2019).

作用機序

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring molecules .

Mode of Action

The mode of action of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine involves interactions at the benzylic position. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions can influence multiple metabolic pathways, potentially affecting the function of cells and tissues.

Result of Action

The compound’s interactions at the benzylic position could potentially lead to various cellular responses, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Moreover, the compound’s action can be influenced by the specific physiological environment within the body, including the presence of various enzymes and transport proteins .

特性

IUPAC Name |

N-[(2-phenylmethoxyphenyl)methyl]butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-3-15(2)19-13-17-11-7-8-12-18(17)20-14-16-9-5-4-6-10-16/h4-12,15,19H,3,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHLIZWKRYFIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

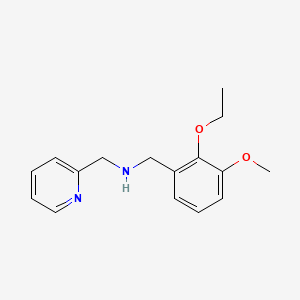

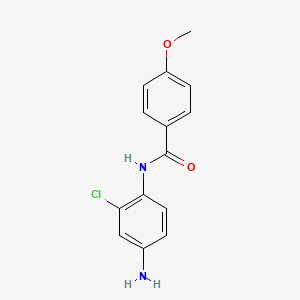

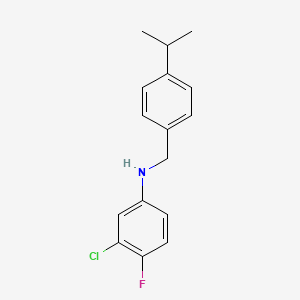

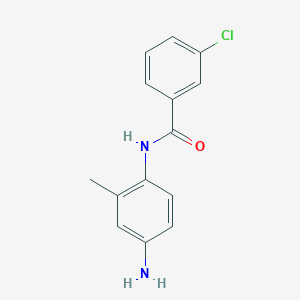

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B3159273.png)

![5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B3159294.png)

![4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3159310.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159335.png)

![N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3159348.png)